molecular formula C10H7NO2 B7846877 2-Cyano-3-phenylprop-2-enoic acid

2-Cyano-3-phenylprop-2-enoic acid

Cat. No. B7846877
M. Wt: 173.17 g/mol
InChI Key: CDUQMGQIHYISOP-UHFFFAOYSA-N
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Patent
US04645735

Procedure details

Benzaldehyde (200 g), cyanoacetic acid (176 g), acetic acid (30 ml) and ammonium acetate (14.5 g) were refluxed for 4 hours by heating in ethyl alcohol (800 ml). After the reaction, ethyl alcohol was concentrated to 400 ml under a reduced pressure, and it was poured in 1 liter of iced water to separate crystals. The resulting crystals were recrystallized from 250 ml of acetonitrile to obtain 2-cyano-3-phenylacrylic acid which melted at 184°-188° C. in a yield of 265 g. This compound (150 g) and thionyl chloride (176 g) were dissolved in acetonitrile (100 ml) by heating for 1 hour. After the reaction, acetonitrile and thionyl chloride were distilled off under a reduced pressure, and the resulting solid was added to a solution composed of hydroxyethyl methacrylate (124 g), pyridine (75 g) and acetonitrile (1 liter). The reaction was carried out for 2 hours while keeping the reaction temperature at 40° C. or less. After the reaction, the reaction solution was poured in ice water to separate crystals. The resulting crystals were recrystallized from ethyl alcohol (1 l) to obtain 205 g of the desired product which melted at 68°-70° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12]([OH:14])=[O:13])#[N:10].C(O)(=O)C.C([O-])(=O)C.[NH4+]>C(O)C>[C:9]([C:11](=[CH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:12]([OH:14])=[O:13])#[N:10] |f:3.4|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
176 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
14.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 400 ml under a reduced pressure, and it
ADDITION
Type
ADDITION
Details
was poured in 1 liter of iced water
CUSTOM
Type
CUSTOM
Details
to separate crystals
CUSTOM
Type
CUSTOM
Details
The resulting crystals were recrystallized from 250 ml of acetonitrile

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)O)=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.